2-Ethylphenyl isothiocyanate

Description

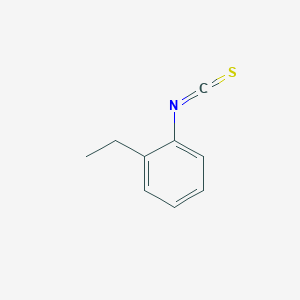

2-Ethylphenyl isothiocyanate (CAS: 19241-19-1) is an aromatic isothiocyanate with the molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol . Structurally, it consists of a phenyl ring substituted with an ethyl group at the 2-position and an isothiocyanate (–N=C=S) functional group. This compound is part of a broader class of isothiocyanates (ITCs), which are recognized for their electrophilic reactivity and bioactivity, particularly in anticancer and chemosensory pathways .

Propriétés

IUPAC Name |

1-ethyl-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAFDUCMHLFDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383824 | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-19-1 | |

| Record name | 1-Ethyl-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

-

Dithiocarbamate Formation : 2-Ethylphenylamine reacts with CS₂ in ethanol to form ammonium dithiocarbamate.

-

Desulfurization : Boc₂O reacts with the dithiocarbamate, releasing carbonyl sulfide (COS) and tert-butanol. The DMAP catalyst facilitates nucleophilic acyl substitution, yielding the isothiocyanate.

Optimization Parameters

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction rates by stabilizing intermediates.

-

Catalyst Loading : 1–3% DMAP achieves 85–92% yields, while higher concentrations risk Boc-protected amine byproducts.

-

Workup : Volatile byproducts (CS₂, COS) evaporate under reduced pressure, avoiding chromatographic purification.

Table 1: Boc₂O Method Performance

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Reaction Time | 2–4 hours |

| Temperature | Room temperature (25°C) |

| Scalability | Suitable for gram-scale |

TPATB-Mediated Biphasic Synthesis

Tetrapropylammonium tribromide (TPATB) in a water/ethyl acetate biphasic system offers an eco-friendly alternative.

Procedure

Advantages

-

Green Chemistry : Ethyl acetate is recyclable, and TPATB’s low toxicity aligns with green principles.

-

Purification : The product partitions into the organic layer, achieving 78–88% purity without chromatography.

Table 2: TPATB Biphasic System Efficiency

| Parameter | Value |

|---|---|

| Yield | 78–88% |

| Reaction Time | 30–60 minutes |

| Temperature | 0–25°C |

| Environmental Score | ★★★★☆ (GreenMetrics) |

Sodium Persulfate Oxidation

A two-step oxidation method using sodium persulfate (Na₂S₂O₈) is ideal for aqueous-phase synthesis.

Protocol

Limitations

-

Reaction Time : 24-hour stirring is required for complete conversion.

-

Byproducts : Sulfate salts complicate aqueous workup, necessitating ethyl acetate extraction.

Thiophosgene-Based Thiocarbonylation

Though less favored due to toxicity, thiophosgene (CSCl₂) directly converts 2-ethylphenylamine to the isothiocyanate in dichloromethane.

Key Steps

-

Reagent Handling : Thiophosgene (1.2 equiv.) is added dropwise to a biphasic mixture of amine and NaHCO₃.

-

Quenching : Excess reagent is hydrolyzed with aqueous NaHSO₃, yielding 65–75% product after extraction.

Table 3: Comparative Analysis of Methods

| Method | Yield (%) | Toxicity | Scalability |

|---|---|---|---|

| Boc₂O/DMAP | 85–92 | Low | High |

| TPATB Biphasic | 78–88 | Moderate | Medium |

| Na₂S₂O₈ Oxidation | 70–80 | Low | Low |

| Thiophosgene | 65–75 | High | High |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The -N=C=S group reacts with nucleophiles (e.g., amines, thiols):

a. Thiourea Formation

Reaction with primary amines yields substituted thioureas:

b. Thiol Conjugation

Thiols (-SH) attack the electrophilic carbon:

Oxidation and Degradation

a. Hydrolysis

In aqueous basic conditions:

b. Oxidative Degradation

Reaction with H₂O₂ yields sulfonic acids:

Biological Interactions

a. Enzyme Modulation

-

Nrf2 Activation : Induces phase II detoxifying enzymes (e.g., GST, NAD(P)H quinone oxidoreductase) via Keap1-Nrf2 pathway .

-

Apoptosis Induction : Generates ROS in cancer cells, activating caspase-3 and JNK1 pathways .

b. Protein Modification

Covalently modifies cysteine residues:

Stability and Reactivity Considerations

| Parameter | Value/Condition | Source |

|---|---|---|

| Thermal Stability | Stable up to 150°C (decomposes >200°C) | |

| Incompatible Reagents | Strong acids, bases, oxidizers | |

| Solubility | Soluble in ethanol, DCM, THF |

Future Research Directions

Applications De Recherche Scientifique

2-Ethylphenyl isothiocyanate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-ethylphenyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophilic sites on biological molecules. This reactivity can lead to the modification of proteins and enzymes, affecting their function. For example, it can induce oxidative stress in cancer cells, leading to cell death .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Phenethyl Isothiocyanate (PEITC)

- Structure : PEITC (C₆H₅CH₂CH₂N=C=S) features a phenethyl group instead of a 2-ethylphenyl substituent.

- Synthesis : PEITC is synthesized via a two-step reaction using phenylethylamine, CS₂, and acylating reagents (e.g., AcCl, TsCl). Yields vary significantly with reagents: 94% with AcCl vs. 42% with BzCl .

- Bioactivity : PEITC is a well-documented anticancer agent, inducing phase II detoxification enzymes and apoptosis in cancer cells .

2-(3,4-Dimethoxyphenyl)ethyl Isothiocyanate

- Structure: Contains a 3,4-dimethoxyphenyl group and an ethyl linker (C₁₁H₁₃NO₂S).

- Synthesis : Likely synthesized via similar thiophosgene-mediated routes .

Isopropyl Isothiocyanate

- Structure : Aliphatic ITC with an isopropyl group (C₃H₇N=C=S).

- Reactivity : Reduced aromatic conjugation results in lower electrophilicity compared to aromatic ITCs like 2-ethylphenyl isothiocyanate.

- Applications : Primarily used as a flavoring agent, with less emphasis on therapeutic applications .

2-(Ethoxycarbonyl)phenyl Isothiocyanate

- Structure: Features an ethoxycarbonyl (–CO₂Et) substituent (C₁₀H₉NO₂S).

- Reactivity : The electron-withdrawing ester group increases electrophilicity at the –N=C=S moiety, enhancing reactivity in nucleophilic additions .

2-Ethyl-6-Isopropylphenyl Isothiocyanate

- Structure : Bulkier substituents (ethyl and isopropyl groups) increase steric hindrance (C₁₂H₁₅NS, MW: 205.32 g/mol).

- Implications : Steric effects may reduce reaction rates in biological or synthetic contexts compared to less hindered ITCs .

Comparative Data Table

Activité Biologique

2-Ethylphenyl isothiocyanate (EITC) is a member of the isothiocyanate family, which are compounds derived from glucosinolates found in cruciferous vegetables. These compounds have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of EITC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNS

- Molecular Weight : 179.24 g/mol

The presence of the isothiocyanate functional group (-N=C=S) is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that EITC exhibits significant anticancer properties. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Induction of Apoptosis : EITC has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death. Studies suggest that it may enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

- Cell Cycle Arrest : EITC can induce cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells.

Case Study: Breast Cancer Cells

A study investigating the effects of EITC on breast cancer cell lines demonstrated that treatment with EITC resulted in a significant reduction in cell viability and an increase in apoptosis markers. The study reported:

- IC50 Value : 15 µM after 24 hours of treatment.

- Mechanism : Upregulation of p53 and downregulation of Bcl-2 expression.

Antimicrobial Activity

EITC has demonstrated potent antimicrobial activity against various pathogens:

- Bacterial Inhibition : EITC exhibits strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been effective against Escherichia coli and Staphylococcus aureus.

- Fungal Activity : In vitro studies have shown that EITC inhibits fungal growth by disrupting cell membrane integrity, leading to increased permeability and eventual cell death.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 0.5 mM | Cell membrane disruption |

| S. aureus | 0.3 mM | Inhibition of cell wall synthesis |

| Candida albicans | 0.4 mM | Disruption of ergosterol synthesis |

Anti-inflammatory Effects

EITC also exhibits anti-inflammatory properties through the modulation of inflammatory pathways:

- Inhibition of COX Enzymes : EITC has been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

- Reduction of Cytokine Production : Studies indicate that EITC can decrease the levels of inflammatory cytokines like TNF-alpha and IL-6 in macrophages.

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of inflammation induced by carrageenan, administration of EITC resulted in:

- Reduction in Paw Edema : A significant decrease in paw swelling was observed compared to control groups.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.